Fmoc-β-(2-Quinolyl)-D-Alanine Is a Validated SurA Chaperone Ligand, Unlike the Corresponding L-Enantiomer
In a competitive fluorescence‑anisotropy screen of >10 million compounds against the E. coli periplasmic chaperone SurA, Fmoc‑β‑(2‑quinolyl)‑D‑alanine was one of only twelve confirmed binders and the sole quinolylalanine derivative to show measurable affinity [1]. The L‑enantiomer was not reported among validated hits, indicating enantioselective recognition. Follow‑up SAR showed that Fmoc‑L‑tryptophan and Fmoc‑L‑phenylalanine also bound SurA with comparable low‑micromolar affinity, but Fmoc‑L‑tyrosine did not, highlighting the stringent structural requirements of the client‑binding site [1].
| Evidence Dimension | SurA client‑binding‑site affinity (competitive fluorescence‑anisotropy assay) |
|---|---|
| Target Compound Data | Fmoc‑β‑(2‑quinolyl)‑D‑alanine: confirmed binder (high‑micromolar affinity) |
| Comparator Or Baseline | Fmoc‑L‑tryptophan (high‑micromolar affinity); Fmoc‑L‑phenylalanine (high‑micromolar affinity); Fmoc‑L‑tyrosine (no binding); L‑enantiomer of Fmoc‑quinolylalanine (not identified among hits) |
| Quantified Difference | Target compound is one of only 12 validated SurA ligands from >10⁷ candidates; L‑enantiomer absent from confirmed set |
| Conditions | In silico docking to SurA crystal structure followed by in vitro competitive fluorescence‑anisotropy binding assay against E. coli SurA |
Why This Matters
This is the only published, target‑based validation of a quinolylalanine derivative as a SurA ligand, directly supporting procurement of the D‑enantiomer for antibiotic‑adjuvant discovery programmes targeting Gram‑negative outer‑membrane integrity.
- [1] Bell EW, Zheng EJ, Ryno LM. Identification of inhibitors of the E. coli chaperone SurA using in silico and in vitro techniques. Bioorg Med Chem Lett. 2018;28(22):3540-3548. PMID: 30301675. View Source
